(R,R)-Fluvastatin Sodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluvastatin, a member of the HMG-CoA reductase inhibitors group, is primarily used in the treatment of hypercholesterolemia. It achieves significant reductions in serum levels of low-density lipoprotein (LDL)-cholesterol, total cholesterol, with modest declines in serum triglyceride levels and small increases in high-density lipoprotein (HDL)-cholesterol levels (Plosker & Wagstaff, 1996).

Synthesis Analysis

The synthesis of fluvastatin involves the inhibition of the HMG-CoA reductase pathway, a crucial step in cholesterol synthesis. Fluvastatin's distinct biopharmaceutical profile includes a short systemic exposure time and virtually no active circulating metabolites, targeted primarily to the liver (Garnett, 1996).

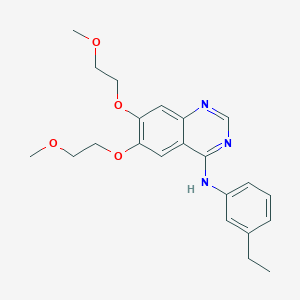

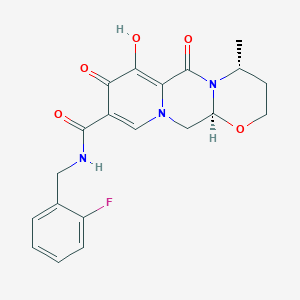

Molecular Structure Analysis

Fluvastatin's efficacy in reducing cholesterol levels is attributed to its molecular structure that enables potent inhibition of HMG-CoA reductase. This structural efficacy contributes to its broad use in hypercholesterolemia management. However, detailed molecular structure insights specific to "(R,R)-Fluvastatin Sodium Salt" require further literature that focuses on this stereoisomer's unique structural aspects.

Chemical Reactions and Properties

Fluvastatin interacts with various enzymes and pathways beyond cholesterol synthesis. Its pleiotropic effects include impacts on atherosclerotic disease progression and cardiovascular morbidity and mortality, which cannot be fully explained by cholesterol lowering alone. These include modulation of the mevalonate pathway, which impacts several cellular functions beyond cholesterol synthesis (Corsini, 2000).

Physical Properties Analysis

While specific physical properties of "(R,R)-Fluvastatin Sodium Salt" like solubility, melting point, and molecular weight are not detailed in the provided literature, fluvastatin's formulation and pharmacokinetic properties, such as its liver-targeted metabolism and protein binding capacity, suggest it has been optimized for effective use in lipid management (Garnett, 1996).

Chemical Properties Analysis

Fluvastatin's chemical properties, including its interaction with cytochrome P450 enzymes and potential for drug-drug interactions, are crucial for its metabolism and therapeutic efficacy. It is metabolized by CYP2C9, differentiating it from other statins that are metabolized by CYP3A4, which may influence its interaction profile with other drugs (Hirota, Fujita, & Ieiri, 2020).

科学的研究の応用

Nanovesicle Delivery for Rheumatoid Arthritis Management

A study by El Menshawe et al. (2019) encapsulated Fluvastatin Sodium into spanlastic nanovesicles for transdermal delivery, aiming to manage rheumatoid arthritis (RA). This novel delivery method overcomes oral administration challenges, such as the first-pass effect and poor bioavailability, offering a significant improvement in bioavailability and a promising approach for RA management by suppressing the p38 MAPK signaling pathway (El Menshawe et al., 2019).

Modulation of Inflammatory Biomarkers in Colitis

Research by Oishi et al. (2014) investigated Fluvastatin's effects on inflammatory biomarkers in a rat model of dextran sodium sulfate-induced colitis, a model for ulcerative colitis. The study found that Fluvastatin decreased the expression of inflammatory markers, suggesting its potential for modulating inflammation in colitis and contributing to novel therapeutic strategies (Oishi et al., 2014).

Formulation and Evaluation of Microspheres

Venkatesh et al. (2012) focused on formulating Fluvastatin Sodium microcapsules to achieve controlled release, addressing the drug's short half-life and extensive first-pass metabolism. This formulation aims to enhance the drug's efficacy by improving its bioavailability and reducing the need for frequent dosing (Venkatesh D.P et al., 2012).

Gastroretentive Systems

A study by Rao and Arunkumar (2014) developed a sustained gastroretentive system for Fluvastatin Sodium using natural mucilage and synthetic polymer. This approach aimed to improve the drug's bioavailability and sustain its activity by exploiting its short biological half-life (G. Rao & E. Arunkumar, 2014).

作用機序

Safety and Hazards

将来の方向性

特性

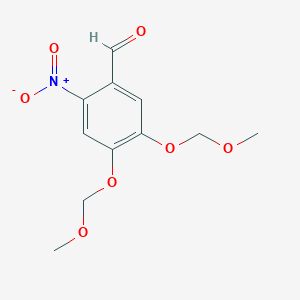

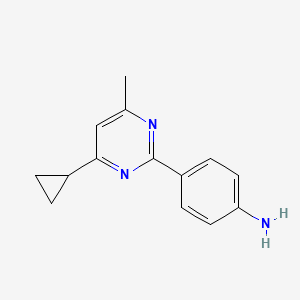

| { "Design of the Synthesis Pathway": "The synthesis pathway for (R,R)-Fluvastatin Sodium Salt involves several steps starting from commercially available starting materials.", "Starting Materials": [ "3,5-dihydroxybenzoic acid", "methyl 4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-1,3-dioxane-4-carboxylate", "sodium hydroxide", "thionyl chloride", "sodium borohydride", "sodium cyanoborohydride", "sodium methoxide", "sodium carbonate", "acetic anhydride", "acetic acid" ], "Reaction": [ "The first step involves the synthesis of methyl (R)-4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-1,3-dioxane-4-carboxylate from methyl 4-(4-fluorophenyl)-2,2-dimethyl-5-oxopentanoate and 3,5-dihydroxybenzoic acid using sodium hydroxide and thionyl chloride.", "The resulting product is then reduced with sodium borohydride to obtain (R)-4-(4-fluorophenyl)-2,2-dimethyl-5-hydroxy-1,3-dioxane-4-carboxylic acid methyl ester.", "The next step involves the reduction of the ester to the alcohol using sodium cyanoborohydride.", "The alcohol is then converted to the corresponding sodium salt using sodium methoxide.", "Finally, the sodium salt is treated with acetic anhydride and acetic acid to obtain (R,R)-Fluvastatin Sodium Salt." ] } | |

CAS番号 |

194934-99-1 |

分子式 |

C₂₄H₂₅FNNaO₄ |

分子量 |

433.45 |

同義語 |

(3R,5R,6E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Monosodium Salt |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。